

Application Notes and Protocols: Using AACOCF3 to Inhibit Lipopolysaccharide-Induced cPLA2 Activation

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Compound of Interest		
Compound Name:	AACOCF3	
Cat. No.:	B141299	Get Quote

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Introduction

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. A key event in LPS-induced inflammation is the activation of cytosolic phospholipase A2 (cPLA2), which leads to the release of arachidonic acid (AA) and the subsequent production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. The arachidonyl trifluoromethyl ketone, **AACOCF3**, is a widely used inhibitor of cPLA2 and serves as a valuable tool for studying the role of this enzyme in inflammatory processes. These application notes provide a detailed overview of the signaling pathway, quantitative data on inhibition, and experimental protocols for investigating the effects of **AACOCF3** on LPS-induced cPLA2 activation.

LPS-Induced cPLA2 Signaling Pathway

LPS initiates a signaling cascade by binding to Toll-like receptor 4 (TLR4) on the surface of immune cells, such as macrophages. This binding event triggers the recruitment of adaptor proteins, primarily MyD88 and TRIF, leading to the activation of downstream signaling pathways. These pathways include the mitogen-activated protein kinases (MAPKs), specifically p38 and ERK. Activated MAPKs then phosphorylate cPLA2 on serine residues (e.g., Ser505),

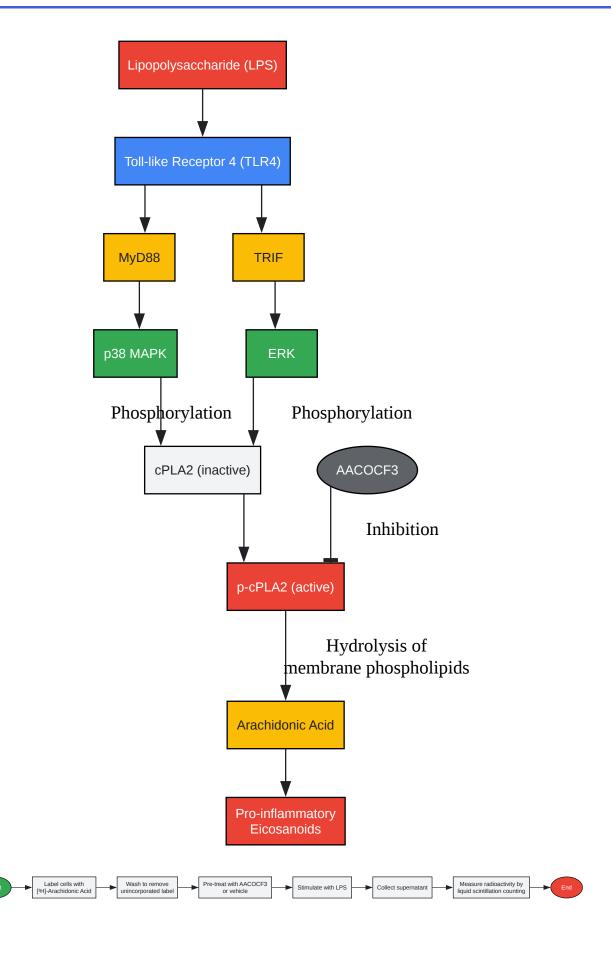






leading to its activation and translocation to the membrane. Once at the membrane, cPLA2 catalyzes the hydrolysis of phospholipids to release arachidonic acid.







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